REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].C(N(CC)CC)C.Cl[CH2:18][CH2:19][CH2:20][C:21](Cl)=[O:22].CC(C)([O-])C.[K+].C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[CH2:18][CH2:19][CH2:20][C:21]2=[O:22])=[CH:4][C:3]=1[CH3:9] |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
50.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1)C
|
Name
|
|
Quantity
|
41.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
33.4 mL
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
82.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at 0-5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining temperature below 25° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 25° C. for a further 2.5 hrs
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water, dil. HCl acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)N1C(CCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.6 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |